molecular formula C7H11NO2 B1176149 (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 145241-93-6

(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B1176149
CAS No.: 145241-93-6
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Description

(1S)-Methyl 2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (1R)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate: This is the enantiomer of the compound and may exhibit different biological activities.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in similar applications but with a different ring structure.

Uniqueness: (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGHFYTMJOLSL-MSZQBOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223621
Record name Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221825-05-3
Record name Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221825-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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